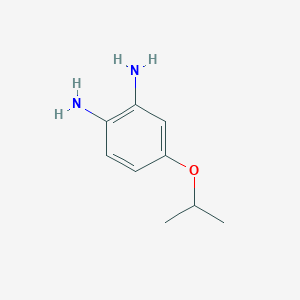

1,2-Benzenediamine, 4-(1-methylethoxy)-

Description

Contextualization within the o-Phenylenediamine (B120857) Class and Derivatives

o-Phenylenediamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with two adjacent amino groups. This structural motif makes them highly reactive and prone to cyclization reactions, forming the basis for the synthesis of numerous nitrogen-containing heterocycles. These heterocyclic compounds are of paramount importance in medicinal chemistry, materials science, and agrochemicals.

1,2-Benzenediamine, 4-(1-methylethoxy)- is a derivative of this class where a hydrogen atom at the 4-position of the benzene ring is replaced by an isopropoxy group. This substitution has a notable influence on the electronic and steric properties of the molecule. The electron-donating nature of the isopropoxy group can modulate the reactivity of the amino groups, while its steric bulk can direct the regioselectivity of certain reactions.

Historical Overview of Academic Research on Substituted Benzenediamines

Research into substituted benzenediamines has a rich history dating back to the late 19th and early 20th centuries, closely tied to the development of synthetic dye chemistry. Early investigations focused on the synthesis and reactions of the parent o-phenylenediamine and its simple alkyl and halogenated derivatives. These studies laid the groundwork for understanding the fundamental reactivity of this class of compounds, particularly their condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines and with carboxylic acids or their derivatives to yield benzimidazoles.

The mid-20th century saw an expansion of research into more complex substituted o-phenylenediamines, driven by the burgeoning pharmaceutical and polymer industries. The introduction of various functional groups onto the benzene ring allowed for the fine-tuning of the properties of the resulting heterocyclic products. While specific historical milestones for 1,2-Benzenediamine, 4-(1-methylethoxy)- are not extensively documented in seminal literature, its development can be seen as a logical progression in the broader field of substituted o-phenylenediamine chemistry, aimed at creating novel structures with tailored properties.

Fundamental Significance as a Synthetic Building Block and Research Target

The primary significance of 1,2-Benzenediamine, 4-(1-methylethoxy)- lies in its role as a precursor to a variety of heterocyclic compounds. The two adjacent amino groups provide a reactive handle for the construction of five- and six-membered rings. For instance, condensation with α-dicarbonyl compounds would be expected to yield substituted quinoxalines, while reaction with carboxylic acids or their derivatives would lead to the formation of 2-substituted benzimidazoles.

The presence of the 4-isopropoxy group makes this building block particularly interesting for several reasons. It can enhance the solubility of the resulting products in organic solvents, which is often a desirable trait in drug discovery and materials science. Furthermore, the isopropoxy group can serve as a handle for further functionalization or can influence the biological activity and material properties of the final compounds.

The following table outlines the general physicochemical properties that can be expected for 1,2-Benzenediamine, 4-(1-methylethoxy)-, based on the properties of structurally similar compounds like 4-methoxy-o-phenylenediamine.

| Property | Expected Value/Characteristic |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Likely a solid at room temperature, possibly crystalline. Color may range from off-white to brown, as o-phenylenediamines are prone to oxidation. |

| Solubility | Expected to have good solubility in common organic solvents like methanol, ethanol (B145695), and DMSO. chemicalbook.com |

| Melting Point | Not definitively reported, but likely to be a solid with a distinct melting range. |

| Boiling Point | Expected to be relatively high due to the presence of polar amino groups capable of hydrogen bonding. |

This table is generated based on the properties of analogous compounds and represents expected values. Specific experimental data for 1,2-Benzenediamine, 4-(1-methylethoxy)- is not widely available.

Structure

3D Structure

Properties

CAS No. |

86723-16-2 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 |

IUPAC Name |

4-propan-2-yloxybenzene-1,2-diamine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,10-11H2,1-2H3 |

InChI Key |

ILSHXQVBLCBBBH-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC(=C(C=C1)N)N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Synthesis and Advanced Synthetic Methodologies for 1,2 Benzenediamine, 4 1 Methylethoxy

Established Laboratory-Scale Synthetic Routes to 1,2-Benzenediamine, 4-(1-methylethoxy)-

Traditional laboratory synthesis of 1,2-Benzenediamine, 4-(1-methylethoxy)- typically revolves around the construction of a suitably substituted benzene (B151609) precursor, followed by key functional group transformations. The most common and direct precursor is 4-isopropoxy-2-nitroaniline, which can be reduced to the target diamine.

Precursor Synthesis and Functional Group Transformations

The synthesis of the key intermediate, 4-isopropoxy-2-nitroaniline, can be approached from several starting materials. A common route begins with 4-aminophenol (B1666318). This pathway involves a sequence of reactions:

O-Alkylation: The phenolic hydroxyl group of 4-aminophenol is alkylated using an isopropyl halide (e.g., 2-bromopropane) under basic conditions to form 4-isopropoxyaniline (B1293747).

N-Protection: To control the regioselectivity of the subsequent nitration step, the highly activating amino group is often protected, typically through acetylation with acetic anhydride (B1165640) to yield 4-isopropoxyacetanilide.

Nitration: The acetanilide (B955) is then nitrated. The acetamido group directs the incoming nitro group to the ortho position (C2), leading to the formation of 4-isopropoxy-2-nitroacetanilide.

Deprotection: The acetyl group is removed via hydrolysis under acidic or basic conditions to yield 4-isopropoxy-2-nitroaniline.

Reduction: The final and crucial step is the reduction of the nitro group of 4-isopropoxy-2-nitroaniline to an amino group, yielding 1,2-Benzenediamine, 4-(1-methylethoxy)-. This transformation can be achieved using various classical reducing agents.

The reduction of the nitro group is a well-established functional group transformation. Several methods are commonly employed in a laboratory setting, as summarized in the table below.

| Reducing System | Typical Conditions | Comments |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ gas (1-50 psi), Palladium on Carbon (5-10 mol%), Solvent (Ethanol, Ethyl Acetate), Room Temperature | High yield, clean reaction, catalyst can be filtered off. chemicalbook.com |

| Tin(II) Chloride (SnCl₂·2H₂O) | Concentrated HCl, Ethanol (B145695), Reflux | Effective for selective reduction of one nitro group in dinitro compounds. |

| Iron/Hydrochloric Acid (Fe/HCl) | Fe powder, conc. HCl or Acetic Acid, Reflux | Inexpensive and effective, though workup can be cumbersome due to iron sludge. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system (e.g., H₂O/DCM), often with a phase-transfer catalyst, Room Temperature to Reflux | Mild conditions, useful for sensitive substrates. |

Regioselective Functionalization Strategies on the Benzene Ring

The primary challenge in synthesizing the 4-isopropoxy-2-nitroaniline precursor is achieving the correct regiochemistry during the electrophilic nitration step. The benzene ring of 4-isopropoxyaniline contains two strongly activating, ortho-, para-directing groups: the amino (-NH₂) and the isopropoxy (-O-iPr) groups.

Direct nitration of 4-isopropoxyaniline would likely result in a mixture of products, with nitration occurring at the C3 position (ortho to the amino group and meta to the isopropoxy group) being a significant side reaction. To ensure regioselective nitration at the C2 position, protection of the more powerfully activating amino group is essential.

Converting the amino group to an acetamido group (-NHCOCH₃) serves two purposes:

It moderates the activating effect of the nitrogen, reducing the likelihood of polysubstitution and oxidative side reactions.

The bulkier acetamido group sterically hinders substitution at the adjacent C3 position, favoring substitution at the less hindered C2 position, which is ortho to the acetamido group and meta to the isopropoxy group.

This strategy effectively controls the functionalization of the benzene ring, ensuring that the nitro group is introduced at the correct location to ultimately form the desired 1,2-diamine substitution pattern.

Modern Advancements in the Synthesis of 1,2-Benzenediamine, 4-(1-methylethoxy)-

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These include the use of sophisticated catalysts and the application of green chemistry principles.

Transition Metal-Catalyzed Approaches (e.g., Palladium-catalyzed reductions, if applicable)

While classical reduction methods are effective, modern synthesis heavily relies on transition metal-catalyzed hydrogenation for the reduction of nitroarenes due to its high efficiency, clean reaction profiles, and mild conditions. Palladium-based catalysts are particularly prevalent for this transformation. purdue.edu

The reduction of 4-isopropoxy-2-nitroaniline to 1,2-Benzenediamine, 4-(1-methylethoxy)- is ideally suited for this approach. A typical procedure involves stirring the nitroaniline substrate with a catalytic amount of palladium on an activated carbon support (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere. chemicalbook.com These reactions are often quantitative and produce the desired diamine with high purity after simple filtration of the catalyst. chemicalbook.com Patents describing the synthesis of similar substituted benzenediamines frequently cite the use of palladium or platinum catalysts for the hydrogenation step. google.comgoogle.com

The table below summarizes representative conditions for palladium-catalyzed nitro group reductions found in the literature for analogous substrates.

| Substrate Type | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxy-2-nitroaniline | 10% Pd/C | H₂ (50 psi), Ethanol, Room Temp, 24 h | 99% | chemicalbook.com |

| 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene | 10% Pd/C | H₂ (2-3 bar), Toluene, 60-80°C, 30 min | Not specified | google.comgoogle.com |

| Substituted Nitrobenzene | Pd/C or Pt/C | Hydrogenation | High Purity | google.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of aromatic amines.

One of the core tenets of green chemistry is the reduction or replacement of volatile organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have low solubility in water, many reactions can still be performed efficiently. For instance, the reduction of nitroarenes has been successfully carried out in aqueous media. A notable example is the use of Raney nickel alloy with ammonium (B1175870) chloride in water to reduce nitro compounds. google.com Such water-mediated syntheses offer significant advantages over organic solvents in terms of environmental impact and simplified workup procedures. rsc.orgresearchgate.net

Catalytic transfer hydrogenation (CTH) represents another green alternative. This method avoids the need for pressurized, flammable hydrogen gas by using a hydrogen donor molecule (e.g., ammonium formate, formic acid, or cyclohexene) in the presence of a transition metal catalyst like Pd/C. CTH reactions can often be performed in green solvents, including water or ethanol, under milder conditions.

Solvent-free reaction conditions, such as those achieved through grinding (mechanochemistry) or microwave irradiation, are also gaining traction. researchgate.net These techniques can lead to significantly faster reaction times, higher yields, and reduced waste by eliminating the need for a solvent altogether. mdpi.com While a specific solvent-free protocol for 1,2-Benzenediamine, 4-(1-methylethoxy)- is not prominently reported, the principles are broadly applicable to the reduction step, potentially using a solid-state hydrogen donor and a solid catalyst under grinding or microwave conditions.

Atom Economy and Waste Minimization in Synthesis

The principles of green chemistry provide metrics to evaluate the environmental impact of a chemical process. nih.gov Atom economy and waste minimization are central to this assessment. rsc.orgwhiterose.ac.uk

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100% researchgate.net

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Acetylation | 4-isopropoxyaniline, Acetic Anhydride | N-(4-isopropoxyphenyl)acetamide | Acetic Acid | 76.5% |

| Nitration | N-(4-isopropoxyphenyl)acetamide, HNO₃ | N-(4-isopropoxy-2-nitrophenyl)acetamide | H₂O | 92.9% |

| Hydrolysis | N-(4-isopropoxy-2-nitrophenyl)acetamide, H₂O | 4-isopropoxy-2-nitroaniline | Acetic Acid | 76.2% |

| Reduction (with Fe/HCl) | 4-isopropoxy-2-nitroaniline, Iron (Fe), HCl | 1,2-Benzenediamine, 4-(1-methylethoxy)- | FeCl₂, H₂O | < 50% (approx., depends on iron oxides formed) |

| Reduction (with H₂) | 4-isopropoxy-2-nitroaniline, H₂ | 1,2-Benzenediamine, 4-(1-methylethoxy)- | H₂O | 82.2% |

Note: The table illustrates the poor atom economy of protection/deprotection steps and the superiority of catalytic reduction (H₂) over stoichiometric metal/acid reduction.

Waste Minimization: Beyond atom economy, minimizing waste involves several strategies: nbinno.com

Catalysis: Using catalytic reagents is superior to stoichiometric ones. nih.gov The catalytic hydrogenation (H₂/Pd/C) in the final reduction step is a prime example, as it produces only water as a byproduct, compared to the metal salt waste from an iron-acid reduction.

Solvent Choice: Utilizing greener solvents or minimizing their use can drastically reduce the process mass intensity (PMI), another key green metric that considers all mass inputs (reactants, solvents, workup chemicals) relative to the product mass. nih.govwhiterose.ac.uk

Characterization of Synthetic Intermediates and the Final Product

Characterization of 4-isopropoxy-2-nitroaniline (Intermediate)

This intermediate is a critical checkpoint in the synthesis. Its structure features an aromatic ring substituted with an amino group, a nitro group, and an isopropoxy group.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals in the aromatic region (~6.5-8.0 ppm), deshielded due to the electron-withdrawing NO₂ group. A septet for the -CH- proton (~4.6 ppm) and a doublet for the -CH₃ protons (~1.4 ppm) of the isopropoxy group. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Six unique signals for the aromatic carbons. Signals for the methine (~71 ppm) and methyl (~22 ppm) carbons of the isopropoxy group. |

| IR (cm⁻¹) | Strong, characteristic asymmetric and symmetric N-O stretching bands for the nitro group (~1530 and ~1350 cm⁻¹). N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). Strong C-O ether stretching band (~1250 cm⁻¹). |

| Mass Spec. | Expected molecular ion (M⁺) peak at m/z = 196.08, corresponding to the molecular formula C₉H₁₂N₂O₃. |

Characterization of 1,2-Benzenediamine, 4-(1-methylethoxy)- (Final Product)

The final product is characterized by the presence of two adjacent amino groups and the isopropoxy substituent.

| Technique | Expected Observations |

| ¹H NMR | Three signals in the aromatic region (~6.2-6.8 ppm), shifted upfield compared to the nitro-intermediate. A septet for the -CH- proton (~4.4 ppm) and a doublet for the -CH₃ protons (~1.3 ppm) of the isopropoxy group. Two distinct broad singlets for the non-equivalent -NH₂ protons. |

| ¹³C NMR | Six unique signals for the aromatic carbons. Signals for the methine (~70 ppm) and methyl (~22 ppm) carbons of the isopropoxy group. |

| IR (cm⁻¹) | Disappearance of the strong N-O stretches. Prominent N-H stretching bands for two primary amine groups (~3300-3500 cm⁻¹). Strong C-O ether stretching band (~1240 cm⁻¹). C-N stretching bands (~1300 cm⁻¹). |

| Mass Spec. | Expected molecular ion (M⁺) peak at m/z = 166.11, corresponding to the molecular formula C₉H₁₄N₂O. |

Reactivity and Mechanistic Investigations of 1,2 Benzenediamine, 4 1 Methylethoxy

Electrophilic Aromatic Substitution Reactions of 1,2-Benzenediamine, 4-(1-methylethoxy)-

The benzene (B151609) ring of 1,2-Benzenediamine, 4-(1-methylethoxy)- is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two amino (-NH₂) groups and one isopropoxy (-OCH(CH₃)₂) group. All three are strongly activating and ortho-, para-directing substituents.

The directing effects of these groups are as follows:

Amino group at C1: Directs incoming electrophiles to positions 2 (occupied), 4 (occupied), and 6.

Amino group at C2: Directs incoming electrophiles to positions 1 (occupied), 3, and 5.

Isopropoxy group at C4: Directs incoming electrophiles to positions 3, 5, and 2 (occupied).

Based on the summation of these directing effects, the most probable sites for electrophilic attack are positions 3 and 5, which are activated by both an adjacent amino group and the isopropoxy group. Position 6 is activated by the amino group at C1. Steric hindrance from the relatively bulky isopropoxy group might influence the regioselectivity, potentially favoring substitution at the less hindered position. Common electrophilic substitution reactions like nitration, halogenation, and sulfonation would be expected to proceed under mild conditions due to the highly activated nature of the ring, though the amino groups are susceptible to oxidation, especially with nitrating agents.

Nucleophilic Reactivity of the Amino Groups in 1,2-Benzenediamine, 4-(1-methylethoxy)-

The two adjacent amino groups in 1,2-Benzenediamine, 4-(1-methylethoxy)- are primary aromatic amines and, as such, are nucleophilic. They can readily react with a variety of electrophiles. This nucleophilicity is central to many of its synthetic applications, particularly in cyclization reactions.

Key reactions involving the nucleophilic amino groups include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. Depending on the stoichiometry, mono- or di-acylated products can be formed.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation with Carbonyls: The diamine can condense with aldehydes and ketones to form Schiff bases (imines). This reactivity is the first step in the formation of several heterocyclic systems. For instance, the reaction with p-aminobenzoic acid can lead to the formation of benzimidazole (B57391) derivatives. tuiasi.ro

The nucleophilicity of the amino groups is a cornerstone of the compound's utility in forming larger, more complex molecules, including various polymers and heterocyclic structures. mdpi.com

Oxidation-Reduction Chemistry and Redox Transformations

Ortho-phenylenediamines are known to be redox-active compounds. They can be oxidized to form the corresponding quinone-diimines. In the case of 1,2-Benzenediamine, 4-(1-methylethoxy)-, oxidation would yield 4-isopropoxy-1,2-benzoquinone-diimine. This transformation is a key step in certain synthetic procedures, where the o-phenylenediamine (B120857) is oxidized in the presence of a nucleophile or another reactant. For example, the oxidative condensation with aldehydes to form benzimidazoles often involves an in-situ oxidation step. organic-chemistry.org

The presence of electron-donating groups on the ring, such as the isopropoxy group, facilitates this oxidation. Conversely, these oxidized species can be reduced back to the diamine. This redox couple is fundamental to its role in certain catalytic cycles and biological processes. Studies on the related compound p-Phenylenediamine (B122844) (PPD) show it can be oxidized by agents like hydrogen peroxide, leading to reactive intermediates. nih.gov

Electrochemical Behavior and Redox Potentials

While specific electrochemical data for 1,2-Benzenediamine, 4-(1-methylethoxy)- is not extensively documented in the surveyed literature, the electrochemical behavior of phenylenediamines, in general, is well-established. They are electrochemically active and can be studied using techniques like cyclic voltammetry. The oxidation process is typically observed as an anodic peak, corresponding to the formation of the quinone-diimine species. The potential at which this oxidation occurs is influenced by the substituents on the aromatic ring. The electron-donating isopropoxy group is expected to lower the oxidation potential of the molecule compared to unsubstituted o-phenylenediamine, making it easier to oxidize.

Cyclization Reactions for Heterocyclic Compound Formation

The most significant and well-documented aspect of the reactivity of 1,2-Benzenediamine, 4-(1-methylethoxy)- is its use as a precursor for the synthesis of fused heterocyclic compounds. The two adjacent amino groups provide an ideal scaffold for building five-, six-, or seven-membered rings.

Synthesis of Benzimidazole Derivatives from 1,2-Benzenediamine, 4-(1-methylethoxy)-

Benzimidazoles are a vital class of heterocyclic compounds. A primary method for their synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, which is subsequently oxidized). researchgate.net The reaction of 1,2-Benzenediamine, 4-(1-methylethoxy)- with various aldehydes or carboxylic acids will produce 5-(1-methylethoxy)benzimidazole derivatives.

The general reaction involves the condensation of one amino group with the carbonyl carbon, followed by cyclization and dehydration (or oxidation in the case of aldehydes) to form the imidazole (B134444) ring. organic-chemistry.orgresearchgate.net A variety of catalysts and reaction conditions can be employed to facilitate this transformation.

Table 1: General Conditions for Benzimidazole Synthesis from o-Phenylenediamines This table presents generalized findings for the synthesis of benzimidazoles from o-phenylenediamines, which are applicable to 1,2-Benzenediamine, 4-(1-methylethoxy)-.

| Reactant | Catalyst/Reagent | Solvent | Conditions | Reference(s) |

| Aldehydes | Hypervalent Iodine | N/A | Mild conditions, short reaction times | organic-chemistry.org |

| Aldehydes | H₂O₂ / HCl | Acetonitrile (B52724) | Room Temperature | organic-chemistry.org |

| Aldehydes | Oxone | DMF (wet) | Mild conditions | organic-chemistry.org |

| Carboxylic Acids | ρ-TSOH | Toluene | Reflux | researchgate.net |

| Carboxylic Acids | o-Phosphoric Acid | N/A | Reflux | tuiasi.ro |

Formation of Quinoxaline (B1680401) Derivatives from 1,2-Benzenediamine, 4-(1-methylethoxy)-

Quinoxalines are another important class of nitrogen-containing heterocycles synthesized from o-phenylenediamines. The classical and most common method is the condensation reaction with a 1,2-dicarbonyl compound. nih.govnih.gov Reacting 1,2-Benzenediamine, 4-(1-methylethoxy)- with various α-diketones (like benzil) or other 1,2-dicarbonyl synthons yields the corresponding 6-(1-methylethoxy)quinoxaline derivatives.

The reaction proceeds via a double condensation, where each amino group reacts with one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to form the pyrazine (B50134) ring fused to the benzene ring. sapub.org This method is highly efficient and can be performed under various conditions, from heating in acidic or alcoholic solutions to using modern, milder, and more sustainable catalytic systems. nih.govnih.gov

Table 2: General Conditions for Quinoxaline Synthesis from o-Phenylenediamines This table presents generalized findings for the synthesis of quinoxalines from o-phenylenediamines, which are applicable to 1,2-Benzenediamine, 4-(1-methylethoxy)-.

| Reactant | Catalyst/Reagent | Solvent | Conditions | Reference(s) |

| 1,2-Diketones | Alumina-supported Heteropolyoxometalates | Toluene | Room Temperature | nih.gov |

| 1,2-Diketones | TiO₂-Pr-SO₃H | Ethanol (B145695) | N/A | nih.gov |

| 1,2-Diketones | Nanozeolite clinoptilolite | Water | Room Temperature | chim.it |

| Ynones | Base-promoted | N/A | Metal-free | organic-chemistry.org |

| α-Haloketones | HClO₄·SiO₂ | N/A | Heterogeneous catalyst | chim.it |

Other Fused Ring Systems Derived from 1,2-Benzenediamine, 4-(1-methylethoxy)-

The versatile reactivity of 1,2-benzenediamine, 4-(1-methylethoxy)- allows for its use as a precursor in the synthesis of various fused heterocyclic ring systems beyond those previously discussed. These reactions often involve cyclization with appropriate reagents to form five-, six-, or seven-membered rings fused to the benzene ring.

One common strategy involves the reaction with dicarbonyl compounds or their equivalents. For instance, the condensation of o-phenylenediamines with oxalic acid in a suitable solvent like dimethylformamide (DMF) can lead to the formation of quinoxaline-1,3-diols. mdpi.com Similarly, reaction with N,N'-carbonyldiimidazole (CDI) can yield 1H-benzo[d]imidazol-2(3H)-one derivatives. mdpi.com The use of glycolic acid can produce 2-hydroxymethyl-1H-benzimidazoles. mdpi.com

Furthermore, reaction with sulfur-containing reagents can lead to the formation of sulfur-containing heterocycles. For example, treatment with thionyl chloride in the presence of a base like triethylamine (B128534) can result in the formation of 2,1,3-benzothiadiazoles. mdpi.com These synthetic routes highlight the utility of 1,2-benzenediamine, 4-(1-methylethoxy)- as a building block for a diverse range of fused heterocyclic structures. The specific products from these reactions are detailed in the table below.

Table 1: Examples of Fused Ring Systems from o-Phenylenediamine Derivatives

| Reagent | Product |

|---|---|

| Oxalic Acid | Quinoxaline-1,3-diol |

| N,N'-Carbonyldiimidazole | 1H-Benzo[d]imidazol-2(3H)-one |

| Glycolic Acid | 2-Hydroxymethyl-1H-benzimidazole |

Condensation Reactions with Carbonyl Compounds

1,2-Benzenediamine, 4-(1-methylethoxy)- readily undergoes condensation reactions with various carbonyl compounds, including aldehydes and ketones. These reactions typically result in the formation of Schiff bases or related heterocyclic structures. The two adjacent amino groups of the diamine can react with one or two equivalents of a carbonyl compound, leading to a variety of products.

The initial step of the reaction involves the nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine or Schiff base). If a second equivalent of the carbonyl compound is present, or if the initial product can undergo an intramolecular reaction, further cyclization can occur. For example, the reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of quinoxaline derivatives.

These condensation reactions are often catalyzed by acids and are fundamental in the synthesis of various heterocyclic compounds. The specific outcome of the reaction can be influenced by the nature of the carbonyl compound, the reaction conditions (temperature, solvent, and catalyst), and the stoichiometry of the reactants.

Coordination Chemistry of 1,2-Benzenediamine, 4-(1-methylethoxy)- as a Ligand

The presence of two adjacent nitrogen donor atoms makes 1,2-benzenediamine, 4-(1-methylethoxy)- an excellent bidentate ligand for a wide range of metal ions. The lone pairs of electrons on the nitrogen atoms can coordinate to a metal center, forming stable chelate rings.

Numerous studies have investigated the coordination behavior of o-phenylenediamine and its derivatives with various transition and main group metals. The resulting metal complexes often exhibit interesting structural, electronic, and magnetic properties. The isopropoxy substituent at the 4-position of the benzene ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

The formation of these complexes can be achieved by reacting 1,2-benzenediamine, 4-(1-methylethoxy)- with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the coordination geometry of the metal ion determine the structure of the final complex. Common coordination modes include the formation of mononuclear complexes, where one or more diamine ligands coordinate to a single metal center, or polynuclear complexes, where the diamine ligand bridges between two or more metal centers.

Metal complexes derived from 1,2-benzenediamine, 4-(1-methylethoxy)- and its related Schiff base derivatives have shown significant potential in catalysis. The ligand framework can be readily modified to tune the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.

These complexes have been employed as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The ability of the ligand to stabilize different oxidation states of the metal center is often crucial for the catalytic cycle. For instance, Schiff base complexes of transition metals are known to be effective catalysts for oxidation reactions, while others have been used in asymmetric synthesis, where the chiral nature of the ligand can induce enantioselectivity in the product formation. The isopropoxy group, while not directly involved in coordination, can modulate the solubility and electronic nature of the catalyst, thereby impacting its performance.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Benzenediamine, 4-(1-methylethoxy)- |

| Dimethylformamide |

| Quinoxaline-1,3-diol |

| N,N'-Carbonyldiimidazole |

| 1H-Benzo[d]imidazol-2(3H)-one |

| Glycolic Acid |

| 2-Hydroxymethyl-1H-benzimidazole |

| Thionyl Chloride |

| Triethylamine |

| 2,1,3-Benzothiadiazole |

| Glyoxal |

| Diacetyl |

Structure Reactivity Relationship Studies of 1,2 Benzenediamine, 4 1 Methylethoxy and Its Derivatives

Elucidation of Reaction Pathways and Kinetic Analysis

The primary reaction pathway for 1,2-benzenediamines, including the 4-(1-methylethoxy)- derivative, is the condensation-cyclization reaction with carbonyl compounds to form benzimidazoles. This reaction is of significant interest due to the wide range of biological activities exhibited by benzimidazole (B57391) derivatives. The general mechanism involves the initial formation of a Schiff base between one of the amino groups and the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.

While specific kinetic data for the reaction of 1,2-Benzenediamine, 4-(1-methylethoxy)- are not extensively documented in publicly available literature, the kinetics of benzimidazole formation from substituted o-phenylenediamines have been studied. These studies indicate that the reaction rates are influenced by the nature of both the o-phenylenediamine (B120857) and the reacting carbonyl compound. In the reaction of o-phenylenediamines with aldehydes, the process can be catalyzed by various agents, including Lewis acids and supported metal nanoparticles. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to effectively catalyze the selective synthesis of 2-substituted benzimidazoles at ambient conditions. nih.gov

The reaction pathway can be influenced by the reaction conditions. For example, in the absence of a catalyst, the reaction between o-phenylenediamine and an aldehyde can lead to a mixture of the 2-substituted benzimidazole and the 1,2-disubstituted benzimidazole. nih.gov The use of specific catalysts can steer the reaction towards a single product.

To quantify the effect of substituents on the reaction rates, Hammett plots are often employed. pharmacy180.comwalisongo.ac.idslideshare.netlibretexts.orgnih.gov A Hammett plot correlates the logarithm of the rate constant (k) or equilibrium constant (K) for a series of reactions with a substituent constant (σ) that represents the electronic effect of the substituent. The slope of the plot, known as the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. For reactions involving o-phenylenediamines, the electronic nature of the substituent on the benzene (B151609) ring plays a crucial role in determining the reaction rate.

Table 1: Representative Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamines

| Reactants | Catalyst/Conditions | Product Type | Reference |

| o-Phenylenediamine, Aldehyde | Au/TiO₂, CHCl₃:MeOH | 2-Substituted Benzimidazole | nih.gov |

| o-Phenylenediamine, Aldehyde | No Catalyst | Mixture of mono- and di-substituted Benzimidazoles | nih.gov |

| Substituted Benzoic Acids | Heat | 2-Substituted Benzimidazole | libretexts.org |

| Substituted Ethyl Benzoates | Base, Heat | 2-Substituted Benzimidazole | libretexts.org |

Influence of the 4-(1-methylethoxy)- Moiety on Aromatic and Amine Reactivity

The 4-(1-methylethoxy)- group, an isopropoxy group, significantly influences the reactivity of the 1,2-benzenediamine core through both electronic and steric effects. As an alkoxy group, it is a strong electron-donating group due to the resonance effect of the oxygen lone pairs, which delocalize into the aromatic ring. This electron-donating nature has a profound impact on the reactivity of both the aromatic ring and the amine functionalities.

The increased electron density on the aromatic ring, particularly at the ortho and para positions relative to the isopropoxy group, activates the ring towards electrophilic aromatic substitution. However, the primary reactivity of o-phenylenediamines is dominated by the nucleophilicity of the amine groups. The electron-donating isopropoxy group enhances the nucleophilicity of the two adjacent amino groups, making them more reactive towards electrophiles. This is a key factor in the condensation reactions with carbonyl compounds, as the initial attack of the amine on the carbonyl carbon is a nucleophilic addition. Studies on the synthesis of benzimidazoles have shown that electron-donating groups on the o-phenylenediamine ring generally facilitate the reaction.

Conversely, the isopropoxy group can also exert a steric influence, which can modulate the reactivity of the adjacent amine group (at position 2).

Steric and Electronic Effects on Chemical Transformations

The chemical transformations of 1,2-Benzenediamine, 4-(1-methylethoxy)- are governed by a balance of steric and electronic effects.

Electronic Effects:

The primary electronic effect of the 4-(1-methylethoxy)- group is its electron-donating nature through resonance (+R effect) and induction (+I effect). This increases the electron density of the benzene ring and, more importantly, enhances the nucleophilicity of the amine groups. In the context of benzimidazole formation, this increased nucleophilicity accelerates the initial attack on the carbonyl carbon of the reacting aldehyde or ketone.

The Hammett substituent constant (σ) for a para-alkoxy group is negative, indicating its electron-donating character. For a reaction with a positive reaction constant (ρ), such as the ionization of benzoic acids, a para-alkoxy group would decrease the acidity. libretexts.org Conversely, for a reaction with a negative ρ, which is expected for the nucleophilic attack of the amine, the electron-donating isopropoxy group would increase the reaction rate.

Steric Effects:

The isopropoxy group, being bulkier than a methoxy (B1213986) or ethoxy group, can exert steric hindrance. This steric bulk primarily affects the reactivity of the adjacent amine group at the 2-position. While the electronic effect activates both amine groups, the steric hindrance from the isopropoxy group might slightly disfavor reactions at the closer amine. However, in many cyclization reactions leading to benzimidazoles, the initial attack can occur at either amine group, and the subsequent cyclization is often the rate-determining step. In such cases, the electronic activation of the entire molecule may be the more dominant factor.

In reactions where regioselectivity is a concern, the steric hindrance of the isopropoxy group could play a more significant role. For instance, in an unexpected condensation of 4,5-dimethyl-1,2-phenylenediamine with phthalaldehyde, the substitution pattern influenced the final complex structure. rsc.org

Table 2: Summary of Steric and Electronic Effects of the 4-(1-methylethoxy)- Group

| Effect | Nature | Influence on Reactivity |

| Electronic | Electron-donating (+R, +I) | Increases nucleophilicity of amine groups, activates the aromatic ring towards electrophilic attack. |

| Steric | Bulky group | May hinder reactions at the adjacent (position 2) amine group, influencing regioselectivity in certain transformations. |

Theoretical and Computational Chemistry of 1,2 Benzenediamine, 4 1 Methylethoxy

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,2-Benzenediamine, 4-(1-methylethoxy)-, DFT calculations reveal key information about its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting the chemical reactivity and kinetic stability of the molecule.

The HOMO is primarily localized on the electron-rich phenylenediamine ring, particularly on the two amine groups, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire aromatic system, suggesting that the molecule can accept electrons into its π-system during a chemical reaction. The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's stability; a larger gap implies higher stability and lower reactivity.

In related substituted anilines, QSAR studies have shown that toxicity correlates with electronic descriptors like E(HOMO) and E(LUMO). nih.gov Generally, electron-donating groups, such as the isopropoxy group in this compound, tend to increase the energy of the HOMO, making the molecule more susceptible to oxidation.

Table 1: Calculated Electronic Properties of Substituted Phenylenediamines

| Parameter | Description | Typical Calculated Value for Analogous Systems |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.0 to 3.0 Debye |

Conformational Analysis and Energetics of 1,2-Benzenediamine, 4-(1-methylethoxy)-

The conformational landscape of 1,2-Benzenediamine, 4-(1-methylethoxy)- is primarily determined by the orientation of the isopropoxy group and the two amino groups relative to the benzene (B151609) ring. Computational methods allow for the exploration of the potential energy surface to identify the most stable conformers.

The rotation around the C(aromatic)-O bond of the isopropoxy group and the C(aromatic)-N bonds of the amine groups are the main degrees of freedom. The most stable conformation is expected to have the isopropoxy group oriented to minimize steric hindrance with the adjacent amino group. Intramolecular hydrogen bonding between the hydrogen of one amino group and the nitrogen of the other can also play a role in stabilizing certain conformations.

The relative energies of different conformers can be calculated to determine their population at a given temperature. This analysis is crucial for understanding which molecular shapes are most prevalent and thus most likely to be involved in chemical reactions.

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net For 1,2-Benzenediamine, 4-(1-methylethoxy)-, predictions would show distinct signals for the aromatic protons, which are influenced by the electronic effects of the amino and isopropoxy substituents. youtube.com The protons of the isopropoxy group would appear as a septet for the CH and a doublet for the two methyl groups. Calculations can be refined by considering solvent effects. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be simulated using DFT calculations. nih.gov For this compound, characteristic peaks would be predicted for the N-H stretching of the primary amine groups (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl part of the isopropoxy group, C-N stretching (around 1250-1350 cm⁻¹), and C-O stretching of the ether linkage. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For o-phenylenediamine (B120857), absorption bands are observed around 210, 240, and 294 nm, corresponding to π-π* transitions of the disubstituted benzene ring. researchgate.net The presence of the isopropoxy group in 1,2-Benzenediamine, 4-(1-methylethoxy)- would be expected to cause a bathochromic (red) shift in these absorption maxima due to its electron-donating nature.

Table 2: Predicted Spectroscopic Data for 1,2-Benzenediamine, 4-(1-methylethoxy)-

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| ¹H NMR | Aromatic Protons | 6.5 - 7.5 ppm |

| -CH (isopropoxy) | 4.0 - 4.5 ppm (septet) | |

| -CH₃ (isopropoxy) | 1.2 - 1.5 ppm (doublet) | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C-O Stretch (ether) | 1200 - 1250 cm⁻¹ | |

| C-N Stretch | 1250 - 1350 cm⁻¹ | |

| UV-Vis | π-π* Transitions | 220 nm, 300 nm |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For 1,2-Benzenediamine, 4-(1-methylethoxy)-, a common and important reaction is the condensation with carboxylic acids or aldehydes to form benzimidazole (B57391) derivatives. acs.orgresearchgate.netmdpi.com

Computational studies can map the entire reaction pathway, identifying transition states and intermediates. For instance, in the formation of a benzimidazole, the mechanism involves the initial formation of a Schiff base between one of the amino groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration. mdpi.com The presence of the electron-donating isopropoxy group would likely increase the nucleophilicity of the amino groups, potentially accelerating the initial step of the reaction. thieme-connect.com

Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For derivatives of phenylenediamine, QSPR models have been developed to predict properties like antioxidant activity. researchgate.netfrontiersin.orgnih.gov

These models often use a variety of molecular descriptors, including electronic parameters (like HOMO and LUMO energies), lipophilicity (LogP), and steric parameters. nih.govresearchgate.net For 1,2-Benzenediamine, 4-(1-methylethoxy)-, its antioxidant potential could be estimated using such models. The two amino groups are key features for radical scavenging activity, and the electron-donating isopropoxy group would further enhance this property by stabilizing the resulting radical cation. americanelements.com

A typical QSPR model for antioxidant activity might take the form of a linear equation, such as: Antioxidant Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where the descriptors could be parameters like bond dissociation enthalpy (BDE) of the N-H bonds or the ionization potential (IP) of the molecule. researchgate.net By calculating these descriptors for 1,2-Benzenediamine, 4-(1-methylethoxy)-, its antioxidant capacity can be quantitatively predicted.

Advanced Materials Science Applications of 1,2 Benzenediamine, 4 1 Methylethoxy Derivatives Non Biological

Precursor in the Synthesis of Advanced Polymeric Materials

The bifunctional nature of 1,2-Benzenediamine, 4-(1-methylethoxy)- makes it an excellent monomer for step-growth polymerization. The two amine groups can react with various co-monomers to form high-performance polymers, with the isopropoxy side group playing a crucial role in determining the final properties of the material.

Aromatic polyimides (PIs) and polybenzimidazoles (PBIs) are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.comzeusinc.com The synthesis of these polymers often involves the polycondensation of an aromatic diamine with a suitable comonomer.

Polyimides (PIs): The synthesis of polyimides from 1,2-Benzenediamine, 4-(1-methylethoxy)- typically follows a two-step process. zeusinc.com

Poly(amic acid) Formation: The diamine is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). koreascience.kr This reaction opens the anhydride (B1165640) rings to form a soluble precursor, a poly(amic acid).

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration. koreascience.kr This step involves heating the precursor to high temperatures (cyclodehydration), which removes water and forms the stable five-membered imide ring structure. zeusinc.com

Polybenzimidazoles (PBIs): Polybenzimidazoles are synthesized by reacting an aromatic tetraamine (B13775644) or, more commonly for this specific precursor, a diamine with a dicarboxylic acid or its derivatives (like esters). The reaction with 1,2-Benzenediamine, 4-(1-methylethoxy)- and a dicarboxylic acid, typically carried out at high temperatures in a high-boiling solvent or a polyphosphoric acid (PPA) medium, results in the formation of the benzimidazole (B57391) ring through condensation and subsequent cyclization. benicewiczgroup.commdpi.comresearchgate.net The high temperatures are necessary to drive the reaction and remove the water byproduct. dtic.mil

The physical and chemical properties of polymers derived from 1,2-Benzenediamine, 4-(1-methylethoxy)- are significantly influenced by the isopropoxy side group. The introduction of this group onto the polymer backbone modifies the chain architecture and intermolecular interactions.

The isopropoxy group is relatively bulky and flexible. Its presence can disrupt the close packing of polymer chains, a phenomenon that reduces intermolecular forces and crystallinity. youtube.comlibretexts.org This disruption often leads to enhanced solubility in organic solvents, which is a significant advantage for polymer processing. researchgate.net In contrast, polymers made from unsubstituted, rigid monomers like p-phenylenediamine (B122844) are often insoluble and intractable. libretexts.org

| Polymer Property | Effect of Isopropoxy Group | Scientific Rationale |

|---|---|---|

| Solubility | Increased | The bulky, flexible side group disrupts regular chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. researchgate.net |

| Crystallinity | Decreased | Steric hindrance from the isopropoxy group prevents the highly ordered alignment of polymer chains required for crystallization, leading to a more amorphous structure. youtube.comlibretexts.org |

| Glass Transition Temperature (Tg) | Variable | Increased chain flexibility may lower Tg, but the bulky nature can restrict segmental motion, potentially increasing it. The net effect depends on the overall polymer structure. youtube.comresearchgate.net |

| Thermal Stability | Largely Unchanged | The decomposition temperature is primarily determined by the strength of the bonds in the polymer backbone (imide or imidazole (B134444) rings), which are very stable. mdpi.comresearchgate.net |

| Processability | Improved | Enhanced solubility allows for solution casting of films and fibers, which is difficult for many high-performance polymers. koreascience.kr |

Development of Functional Materials for Sensors (Non-Biological Applications)

Derivatives of o-phenylenediamines are widely used in the development of chemical sensors, particularly for the detection of metal ions and other small molecules. nih.gov The primary mechanism involves the formation of Schiff bases or other coordination complexes that exhibit a change in their optical or electrochemical properties upon binding with an analyte.

A common strategy is to react 1,2-Benzenediamine, 4-(1-methylethoxy)- with a carbonyl-containing compound (an aldehyde or ketone) to form a Schiff base. researchgate.net This Schiff base can act as a chemosensor. The lone pair of electrons on the nitrogen atoms of the imine groups and the oxygen of the isopropoxy group can coordinate with metal ions. This coordination alters the electronic structure of the molecule, leading to a detectable change, such as a shift in the fluorescence emission spectrum (a fluorometric sensor) or a visible color change (a colorimetric sensor). researchgate.netnih.gov

The isopropoxy group can modulate the sensor's properties in several ways:

Selectivity: It can influence the size and electronic nature of the binding pocket, potentially making the sensor more selective for certain analytes.

Sensitivity: By altering the electron density of the aromatic system, it can enhance the fluorescence quantum yield or the molar absorptivity, leading to a lower detection limit. nih.gov

Solubility: It improves the solubility of the sensor molecule in various media, allowing for its application in different environments.

| Feature | Description | Underlying Principle |

|---|---|---|

| Sensing Mechanism | Fluorometric or Colorimetric | Analyte binding alters the intramolecular charge transfer (ICT) or conjugation of the Schiff base, causing a change in fluorescence or absorption. nih.gov |

| Target Analytes | Metal Ions (e.g., Al³⁺, Zn²⁺, Fe³⁺) | The imine nitrogens and ether oxygen act as a chelating site for metal ions. researchgate.netnih.gov |

| Role of Isopropoxy Group | Modulator of Selectivity and Sensitivity | The electron-donating nature and steric bulk of the group fine-tune the electronic properties and binding cavity of the sensor. |

| Potential Application | Environmental Monitoring | Detection of heavy metal contaminants in water samples. |

Applications in Dye Chemistry and Pigments (Non-Biological Context)

Aromatic amines are foundational components in the synthesis of a vast array of synthetic dyes and pigments. wikipedia.org 1,2-Benzenediamine, 4-(1-methylethoxy)- can be used as a precursor to produce various classes of dyes, including azo dyes and phenazine (B1670421) dyes.

Azo Dyes: Azo dyes, characterized by the –N=N– functional group, are the largest class of synthetic colorants. wikipedia.orgnih.gov They are typically synthesized through a diazotization-coupling reaction. One of the amine groups of 1,2-Benzenediamine, 4-(1-methylethoxy)- can be converted into a diazonium salt using nitrous acid. This highly reactive salt is then coupled with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another amine, to form the azo dye. nih.govjbiochemtech.com The isopropoxy group acts as an auxochrome, a substituent that modifies the color and intensity of the chromophore (the azo group). It also enhances the dye's affinity for certain fabrics and can improve properties like lightfastness and solubility. jbiochemtech.com

Phenazine Dyes: The adjacent amine groups in 1,2-Benzenediamine, 4-(1-methylethoxy)- make it a suitable precursor for phenazine-based dyes. google.comwipo.int These dyes can be synthesized through condensation reactions. For example, reacting the diamine with a substituted o-benzoquinone can yield a colored phenazine structure. The resulting dyes can be used in various applications, including thermal printing inks, where their leuco forms (colorless reduced state) can be oxidized to produce stable, vibrant colors. google.comgoogle.com

Role in Optoelectronic and Electronic Materials

The incorporation of 1,2-Benzenediamine, 4-(1-methylethoxy)- into conjugated polymer backbones can be used to tune their optoelectronic properties for applications in organic electronics. Polymers containing aromatic amine units are often electroactive, meaning they can be reversibly oxidized and reduced.

When polymerized into structures like polyimides or polybenzimidazoles with other conjugated monomers, the resulting materials can exhibit photoluminescence (fluorescence or phosphorescence). researchgate.netresearchgate.net The isopropoxy group influences the electronic properties of these materials by:

Modifying Energy Levels: As an electron-donating group, it can raise the energy of the highest occupied molecular orbital (HOMO), which in turn can reduce the energy gap (HOMO-LUMO gap) of the polymer. This modification can shift the absorption and emission spectra of the material, potentially tuning the color of light emitted from an organic light-emitting diode (OLED).

Enhancing Solubility: As discussed previously, improved solubility is crucial for fabricating uniform thin films from solution, a key step in the manufacturing of many electronic devices. nih.gov

Controlling Morphology: The side group affects the packing of polymer chains in the solid state, which influences charge carrier mobility—a critical parameter for the performance of organic field-effect transistors (OFETs) and organic solar cells.

By strategically incorporating this monomer, materials scientists can fine-tune the properties of conjugated polymers to meet the specific demands of various optoelectronic applications.

Sophisticated Analytical Methodologies for the Characterization of 1,2 Benzenediamine, 4 1 Methylethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,2-Benzenediamine, 4-(1-methylethoxy)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and isopropoxy groups. organicchemistrydata.org The carbons of the isopropoxy group will have characteristic shifts in the aliphatic region. Combining 1D experiments like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the isopropoxy group to the benzenediamine backbone. beilstein-journals.orgcore.ac.uknih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Benzenediamine, 4-(1-methylethoxy)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.0 | 110 - 125 |

| C-NH₂ | - | 135 - 145 |

| C-O | - | 145 - 155 |

| O-CH(CH₃)₂ | 4.3 - 4.6 (septet) | 68 - 72 |

| O-CH(CH₃)₂ | 1.2 - 1.4 (doublet) | 21 - 23 |

Advanced Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, Ion Mobility Q-TOF MS)

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and fragmentation pattern of 1,2-Benzenediamine, 4-(1-methylethoxy)-, confirming its elemental composition and providing structural insights.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the analysis of aromatic amines. scirp.orgresearchgate.net In LC-MS, the compound would first be separated from a mixture using high-performance liquid chromatography before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, which would typically produce a protonated molecular ion [M+H]⁺. For 1,2-Benzenediamine, 4-(1-methylethoxy)-, with a molecular weight of 166.22 g/mol , the expected [M+H]⁺ ion would have an m/z of 167.23.

In GC-MS, the compound is vaporized and separated in a gas chromatograph before entering the mass spectrometer. Electron ionization (EI) is frequently used in GC-MS, which can cause extensive fragmentation. nist.govnist.govnist.gov The fragmentation pattern is a molecular fingerprint that can be used for identification. The expected fragmentation of 1,2-Benzenediamine, 4-(1-methylethoxy)- would likely involve the loss of the isopropyl group (a loss of 43 Da) or the entire isopropoxy group (a loss of 59 Da). researchgate.netmiamioh.edu

Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (IM-QTOF-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions. This technique can be particularly useful for separating isomers and providing collision cross-section (CCS) values, which are unique physical properties of an ion that can further aid in its identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of 1,2-Benzenediamine, 4-(1-methylethoxy)-.

While no specific crystal structure for 1,2-Benzenediamine, 4-(1-methylethoxy)- was found in the searched literature, analysis of related structures provides insights into the expected molecular geometry. The benzene (B151609) ring would be planar, with the amino and isopropoxy substituents lying in or close to the plane of the ring. The crystal packing would likely be influenced by hydrogen bonding interactions involving the amine groups, which can form networks with neighboring molecules. The isopropoxy group would also influence the crystal packing through steric and van der Waals interactions.

Chromatographic Techniques for Purity Analysis and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of 1,2-Benzenediamine, 4-(1-methylethoxy)- and for monitoring the progress of reactions in which it is a reactant or product.

HPLC methods have been developed for the separation of phenylenediamine isomers. scielo.org.za A typical HPLC setup would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. uzh.ch Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. By analyzing a sample and comparing the peak area of the target compound to those of any impurities, the purity can be accurately determined. The retention time of the compound under specific chromatographic conditions is a characteristic parameter that aids in its identification.

GC is also a valuable tool for purity analysis, especially for volatile compounds. A capillary column with a non-polar stationary phase is often used for the separation of aromatic amines. Flame ionization detection (FID) is a common detection method that provides a response proportional to the amount of analyte. Both HPLC and GC can be used to monitor the disappearance of starting materials and the appearance of products over time, allowing for the optimization of reaction conditions. nih.gov

Table 2: General Chromatographic Conditions for Analysis of Phenylenediamines

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with buffer | UV-Vis |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The Infrared (IR) spectrum of 1,2-Benzenediamine, 4-(1-methylethoxy)- is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropoxy group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ether linkage is expected in the range of 1200-1260 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. scirp.orgscielo.org.za

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-O-C bond of the ether group would also be Raman active.

Table 3: Expected Vibrational Frequencies for 1,2-Benzenediamine, 4-(1-methylethoxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1200 - 1260 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For 1,2-Benzenediamine, 4-(1-methylethoxy)-, the presence of the benzene ring with amino and isopropoxy substituents, which are both auxochromes (color-enhancing groups), will result in characteristic absorption bands in the UV region. up.ac.za The primary absorption bands of benzene are typically shifted to longer wavelengths (a bathochromic shift) due to the presence of these electron-donating groups. up.ac.za The spectrum is expected to show π → π* transitions associated with the aromatic system. uzh.ch The exact position of the absorption maxima (λ_max) will depend on the solvent used due to solvatochromic effects. The electronic spectrum provides a useful fingerprint for the compound and can be used for quantitative analysis based on the Beer-Lambert law. up.ac.zaresearchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-Benzenediamine, 4-(1-methylethoxy)- |

| 4-isopropoxy-o-phenylenediamine |

| 4-methoxy-o-phenylenediamine |

| Acetonitrile |

| 1,2-Benzenediamine |

| 1,2-Benzenediamine, 4-methyl- |

| N-isopropyl-N'-phenyl-p-phenylenediamine |

| 1,2-phenylenediamine |

Future Research Trajectories and Contemporary Challenges

Exploration of Novel and Sustainable Synthetic Pathways for 1,2-Benzenediamine, 4-(1-methylethoxy)-

The development of efficient and environmentally benign synthetic routes is a primary focus of modern chemistry. For 1,2-Benzenediamine, 4-(1-methylethoxy)-, future research is geared towards overcoming the limitations of traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

A common synthetic approach for similar aromatic diamines involves the reduction of a corresponding dinitro or nitro-amino precursor. The catalytic reduction of nitroarenes is a well-established and efficient method for producing anilines. organic-chemistry.org Sustainable approaches are increasingly favored, utilizing catalysts that are reusable and operate under mild conditions. For instance, copper ferrite (B1171679) nanoparticles have been demonstrated as effective heterogeneous catalysts for the reduction of nitroanilines to phenylenediamines in aqueous media, offering high conversion rates and the ability to be magnetically recovered and reused for multiple cycles. nih.govresearchgate.net

Future pathways could leverage biocatalysis and metabolic engineering to create diamines from renewable feedstocks, aligning with the principles of green chemistry and contributing to a sustainable plastics industry. nih.gov Another innovative approach is the [4+1+1] photocycloaddition of 1,3-dienes and isocyanides, enabled by a Gallium(I)/(III) redox cycle, which presents a novel method for synthesizing phenylenediamines. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Pathway | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Hydrogenation of 4-isopropoxy-2-nitroaniline | Reduction of a nitro group using a heterogeneous or homogeneous catalyst (e.g., Pd/C, CuFe2O4). nih.gov | High yield, high selectivity, potential for catalyst recycling. | Developing cheaper, more robust, and recyclable nanocatalysts. researchgate.net |

| Biocatalysis | Use of engineered microorganisms to produce diamines from renewable sources. nih.gov | Sustainable, uses renewable feedstocks, potentially lower environmental impact. | Engineering metabolic pathways and optimizing fermentation conditions. |

| Photocycloaddition | [4+1+1] cycloaddition of dienes and isocyanides using a gallium catalyst. chemrxiv.org | Novel bond-forming strategy, potential for unique substrate scope. | Expanding the scope of the reaction and improving catalyst efficiency. |

Discovery of Unprecedented Reactivity and Mechanistic Insights

While the fundamental reactivity of o-phenylenediamines is well-understood, particularly their condensation with carbonyl compounds to form benzimidazoles, the specific influence of the 4-isopropoxy substituent warrants further investigation. rsc.orgresearchgate.netnih.gov The electron-donating nature of the alkoxy group is expected to modulate the nucleophilicity of the amine groups and the electron density of the aromatic ring, potentially leading to novel reactivity.

Future research will likely focus on:

Mechanistic Studies: Detailed kinetic and computational studies can elucidate the precise electronic and steric effects of the isopropoxy group on reaction rates and pathways. Understanding these mechanisms is crucial for optimizing existing transformations and discovering new ones. researchgate.net

Novel Condensation Reactions: Exploring reactions with a wider range of electrophiles beyond simple aldehydes and carboxylic acids could lead to new heterocyclic systems with unique properties. researchgate.netrsc.org For example, the condensation with ketones or dicarbonyl compounds can yield benzodiazepine (B76468) derivatives. researchgate.net

Catalytic C-H Amination: Advanced methods like catalytic C-H amination could provide new routes to vicinal diamines, offering a different synthetic approach to access such structures. nih.gov

Expansion into Emerging Areas of Materials Science and Chemical Engineering

Substituted aromatic diamines are valuable monomers and building blocks. The unique properties imparted by the 4-isopropoxy group could be harnessed in several advanced applications.

High-Performance Polymers: o-Phenylenediamines are precursors to polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. benicewiczgroup.com The isopropoxy group could enhance solubility and processability of the resulting PBI, making it suitable for applications in membranes, specialty fibers, and composites. Aromatic diamines are also key monomers for polyamides and polyimides. google.com

Corrosion Inhibitors: Aromatic amines and their polymeric derivatives, like poly(phenylenediamine), have shown significant efficacy as corrosion inhibitors for various metals and alloys. semanticscholar.orgnih.govresearchgate.net They function by adsorbing onto the metal surface, forming a protective barrier. researchgate.netijirset.com The isopropoxy substituent on 1,2-Benzenediamine could enhance its adsorption properties and effectiveness, particularly for protecting steel, copper, and aluminum alloys in acidic environments. semanticscholar.orgijirset.com

Organic Electronics: The electron-rich nature of 1,2-Benzenediamine, 4-(1-methylethoxy)- makes it a candidate for research into organic semiconductors, charge-transport layers in OLEDs, and components of dye-sensitized solar cells.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application

Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of new molecules. For 1,2-Benzenediamine, 4-(1-methylethoxy)-, AI could predict its mutagenicity, reactivity, and performance in various applications, guiding experimental efforts. oup.comnih.govacs.orgnih.gov

Retrosynthetic Analysis: AI-powered tools can analyze a target molecule and propose the most efficient synthetic pathways, saving significant time and resources in the planning phase. grace.compharmafeatures.com This is particularly valuable for designing novel, sustainable routes. pharmafeatures.com

Materials Discovery: By correlating molecular structure with material properties, ML can screen virtual libraries of compounds to identify candidates with desired characteristics, such as high thermal stability for polymers or strong binding affinity for corrosion inhibition.

Addressing Challenges in Scalability and Industrial Relevance for Academic Research

Bridging the gap between laboratory-scale synthesis and industrial production is a significant challenge. For 1,2-Benzenediamine, 4-(1-methylethoxy)-, the transition requires addressing several key issues.

Process Optimization: Transferring a synthetic route from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability. d-nb.infonih.gov However, this requires careful optimization of reaction conditions, solvent compatibility, and in-line purification steps. d-nb.info

Cost-Effectiveness: The cost of starting materials, catalysts, and solvents is a critical factor for industrial viability. Research into using cheaper reagents and developing highly efficient, long-lasting catalysts is essential. rsc.orgresearchgate.net

Purity and Separation: Achieving high purity on a large scale can be challenging. The development of efficient and continuous separation and purification techniques is crucial to avoid bottlenecks in a multi-step synthesis. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Benzenediamine, 4-(1-methylethoxy)-, and how can amine group reactivity be controlled during synthesis?

- Methodological Answer: The synthesis involves introducing the isopropoxy group at the 4-position of 1,2-benzenediamine. To prevent unwanted side reactions (e.g., oxidation or cross-linking of amine groups), protective strategies such as tert-butoxycarbonyl (Boc) or benzyl groups are recommended . Selective deprotection post-functionalization ensures amine integrity. Solvent choice (e.g., anhydrous DMF or THF) and controlled reaction temperatures (0–25°C) minimize side products. Confirm intermediates via TLC or LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton environments.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation (expected m/z ~ 181.1 g/mol for free base).

- Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended for research use) .

- FT-IR to identify N-H stretching (~3300 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) bands .

Advanced Research Questions

Q. How does the isopropoxy substituent influence electronic and steric properties compared to other alkoxy groups (e.g., methoxy or propoxy)?

- Methodological Answer: The isopropoxy group introduces steric hindrance due to its branched structure, reducing nucleophilic attack at the adjacent amine groups. Electronically, it donates a moderate +I effect, stabilizing the aromatic ring’s electron density. Compare with methoxy (stronger +M effect) or propoxy (linear chain, less steric hindrance) using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model charge distribution and HOMO-LUMO gaps. Experimental validation via Hammett plots or kinetic studies in nucleophilic substitution reactions can further clarify substituent effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer: Contradictions arise from protonation states (free base vs. hydrochloride salt) and solvent polarity. For the free base:

- Solubility in polar aprotic solvents (DMSO, DMF) is high (>50 mg/mL), while solubility in water is low (<1 mg/mL).

- Hydrochloride salts (e.g., trihydrochloride derivatives) enhance aqueous solubility (>10 mg/mL) due to ionic interactions .

- Use dynamic light scattering (DLS) or nephelometry to quantify solubility limits under standardized conditions (25°C, pH 7.4).

Q. What strategies are recommended for derivatizing this compound to study its potential in medicinal chemistry (e.g., kinase inhibitors or chelators)?

- Methodological Answer:

- Amine functionalization: React with acyl chlorides or sulfonyl chlorides to generate amide/sulfonamide derivatives for bioactivity screening.

- Metal chelation: Exploit the o-diamine motif to form stable complexes with transition metals (e.g., Cu²⁺ or Fe³⁺) for catalytic or imaging applications. Use UV-Vis spectroscopy to monitor chelation efficiency .

- Pharmacophore modeling: Align the isopropoxy-diamine scaffold with known tyrosine kinase inhibitors (e.g., tandutinib analogs) using molecular docking (AutoDock Vina) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.